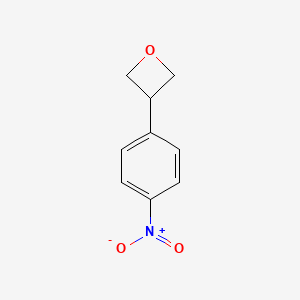

3-(4-Nitrophenyl)oxetane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(4-Nitrophenyl)oxetane is a useful research compound. Its molecular formula is C9H9NO3 and its molecular weight is 179.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Applications in Drug Discovery

-

Bioisosterism :

- Oxetanes are increasingly recognized as bioisosteres for carbonyl groups in drug design. The presence of the oxetane ring can modify the pharmacokinetic properties of drug candidates, enhancing their efficacy and reducing toxicity. For instance, the inductive electron-withdrawing effect of the oxetane ring reduces the pKa of adjacent basic functionalities, which can be strategically utilized to optimize drug properties .

-

Medicinal Chemistry :

- Recent studies have highlighted the incorporation of oxetane motifs into various drug candidates undergoing clinical trials. For example, compounds containing oxetane rings have shown promise in treating conditions such as cancer and autoimmune diseases . Notably, several oxetane-containing drugs are currently in advanced stages of clinical development, showcasing their therapeutic potential.

-

Chemical Stability :

- The stability of oxetanes under various conditions is a critical factor for their application in pharmaceuticals. Research indicates that 3-(4-Nitrophenyl)oxetane derivatives exhibit enhanced stability compared to traditional carbonyl-containing compounds, making them suitable candidates for further development .

Synthetic Methodologies

The synthesis of this compound can be achieved through various methods:

- Ring-Closing Reactions :

- Functionalization Techniques :

- Antimicrobial Properties :

- Cancer Therapeutics :

Data Table: Summary of Oxetane Applications

| Application Area | Description | Examples/Case Studies |

|---|---|---|

| Drug Discovery | Use as bioisosteres for carbonyl groups; modification of pharmacokinetics | Crenolanib (cancer treatment), fenebrutinib (MS) |

| Synthetic Methodologies | Electrophilic cyclization; functionalization techniques | Catalytic synthesis methods |

| Biological Activity | Antimicrobial and anticancer properties | Studies showing efficacy against resistant strains |

Eigenschaften

CAS-Nummer |

184682-45-9 |

|---|---|

Molekularformel |

C9H9NO3 |

Molekulargewicht |

179.17 g/mol |

IUPAC-Name |

3-(4-nitrophenyl)oxetane |

InChI |

InChI=1S/C9H9NO3/c11-10(12)9-3-1-7(2-4-9)8-5-13-6-8/h1-4,8H,5-6H2 |

InChI-Schlüssel |

HMDOTMHQDAXKKO-UHFFFAOYSA-N |

SMILES |

C1C(CO1)C2=CC=C(C=C2)[N+](=O)[O-] |

Kanonische SMILES |

C1C(CO1)C2=CC=C(C=C2)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.